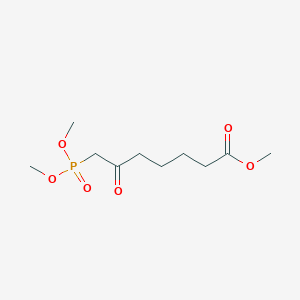
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester is a specialized organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including continuous flow reactors and optimized catalytic systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with similar structural features but lacking the additional functional groups.
Methyl heptanoate: An ester of heptanoic acid with methanol, similar in structure but without the dimethoxyphosphinyl and oxo groups.
Octanoic acid: Another carboxylic acid with an additional carbon atom in the chain, differing in chain length and properties.
Uniqueness
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethoxyphosphinyl and oxo groups differentiates it from simpler esters and carboxylic acids, making it a valuable compound in specialized research and industrial applications.
Properties
CAS No. |
58648-51-4 |
|---|---|
Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
methyl 7-dimethoxyphosphoryl-6-oxoheptanoate |
InChI |
InChI=1S/C10H19O6P/c1-14-10(12)7-5-4-6-9(11)8-17(13,15-2)16-3/h4-8H2,1-3H3 |
InChI Key |
MGXGVPPJHSJKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















